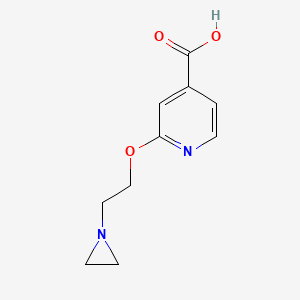

2-(2-Aziridin-1-ylethoxy)isonicotinic acid

Description

Molecular Architecture and Functional Group Composition

The molecular architecture of this compound encompasses three distinct structural domains that contribute to its unique chemical properties. The isonicotinic acid portion consists of a pyridine ring with a carboxylic acid substituent positioned at the 4-carbon, making it an isomer of nicotinic acid where the carboxyl group occupies the 3-position. This pyridine-4-carboxylic acid framework exhibits characteristic aromatic properties with the nitrogen atom contributing to both electronic delocalization and coordination chemistry potential. The carboxylic acid functional group provides sites for hydrogen bonding interactions and ionic coordination, while maintaining the compound's ability to form various derivatives through standard carboxylate chemistry.

The aziridine component represents one of the most structurally distinctive features of this molecule, consisting of a three-membered heterocycle containing one nitrogen atom and two methylene carbon atoms. This heterocyclic structure exhibits significant angle strain due to bond angles of approximately 60 degrees, which is considerably less than the typical tetrahedral angle of 109.5 degrees found in unstrained carbon-nitrogen systems. The angle strain in aziridine substantially affects its chemical reactivity, making the ring system prone to nucleophilic attack and ring-opening reactions under appropriate conditions. Additionally, the nitrogen atom in the aziridine ring demonstrates reduced basicity compared to acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, primarily due to the increased s-character of the nitrogen free electron pair resulting from the strained geometry.

The ethoxy linker connecting the aziridine and isonicotinic acid components consists of a two-carbon chain with an ether oxygen atom that provides conformational flexibility to the overall molecular structure. This linker allows for various rotational conformations around the carbon-carbon and carbon-oxygen bonds, potentially influencing the spatial relationship between the aziridine and pyridine ring systems. The ether oxygen atom can participate in hydrogen bonding as an acceptor and may coordinate with metal ions or other Lewis acidic species under appropriate conditions.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-(aziridin-1-yl)ethoxy]pyridine-4-carboxylic acid, which clearly delineates the connectivity pattern between the functional components. The canonical Simplified Molecular Input Line Entry System representation is Carbon one Carbon nitrogen one Carbon Carbon oxygen Carbon two equals nitrogen Carbon equals Carbon Carbon open parenthesis equals Carbon two close parenthesis Carbon open parenthesis equals oxygen close parenthesis oxygen, providing a precise description of the molecular connectivity.

Stereochemical Considerations in Aziridine-Isonicotinic Acid Conjugation

The stereochemical properties of this compound are primarily governed by the unique inversion characteristics of the aziridine nitrogen atom and the conformational dynamics of the ethoxy linker. Aziridine systems exhibit significantly elevated barriers to nitrogen inversion compared to acyclic amines, a phenomenon that enables the potential isolation of separate nitrogen invertomers under specific conditions. The increased inversion barrier in aziridines results from the geometric constraints imposed by the three-membered ring structure, which restricts the normal pyramidal-to-planar-to-pyramidal inversion pathway observed in acyclic nitrogen compounds.

Computational studies using high-level ab initio methods have determined that the barrier for nitrogen inversion in simple aziridines ranges from approximately 15 to 20 kilocalories per mole, substantially higher than the 6-7 kilocalories per mole typically observed for acyclic tertiary amines. This elevated barrier has important implications for the stereochemical behavior of this compound, particularly in reactions involving the aziridine nitrogen atom or ring-opening processes. The nitrogen inversion barrier can be further modified by electronic effects from substituents attached to the aziridine ring or nitrogen atom, with electron-withdrawing groups generally increasing the barrier height.

The stereochemical outcome of reactions involving the aziridine portion of this molecule depends significantly on the reaction mechanism and conditions employed. Ring-opening reactions of aziridines can proceed through various mechanistic pathways, including both inversion and retention of configuration at the carbon centers. Studies on related aziridine systems have demonstrated that acid-catalyzed ring-opening reactions often exhibit substrate-dependent stereochemical behavior, with some substrates showing complete inversion of configuration while others demonstrate retention or racemization depending on the substitution pattern and reaction conditions.

The ethoxy linker introduces additional conformational considerations through rotational freedom around the carbon-carbon and carbon-oxygen bonds. The preferred conformations of this linker can influence the spatial arrangement of the aziridine and isonicotinic acid components, potentially affecting both intramolecular interactions and the accessibility of reactive sites for intermolecular reactions. Computational studies on similar ether-linked systems suggest that gauche conformations around carbon-oxygen bonds are often preferred due to favorable dipole-dipole interactions, though this preference can be modified by specific substituent effects and environmental factors.

The combination of the aziridine and isonicotinic acid components through the ethoxy linker creates opportunities for unique stereochemical behavior in chemical transformations. For example, the electron-withdrawing nature of the pyridine ring system may influence the reactivity and stereochemical outcome of aziridine ring-opening reactions through electronic communication via the ether linkage. Additionally, the carboxylic acid functionality provides sites for coordination or hydrogen bonding that could direct the stereochemical course of reactions involving other parts of the molecule.

Computational Modeling of Electronic Distribution and Conformational Dynamics

Computational investigations using density functional theory methods have provided detailed insights into the electronic structure and conformational behavior of this compound and related systems. The electronic distribution in this molecule is characterized by significant localization of electron density within the aziridine ring due to the substantial angle strain, combined with delocalized pi-electron systems within the pyridine ring structure. The electron density distribution shows distinct regions of high and low electron density that correlate with the reactivity patterns observed experimentally for both the aziridine and isonicotinic acid components.

Density functional theory calculations employing various exchange-correlation functionals have been used to optimize the geometry and calculate electronic properties of aziridine-containing molecules. These computational studies reveal that the carbon-nitrogen bond lengths in the aziridine ring are typically shorter than those found in unstrained cyclic or acyclic amines, reflecting the increased s-character of the carbon-nitrogen bonds resulting from the ring strain. The carbon-carbon bond in the aziridine ring exhibits characteristics intermediate between single and double bond character due to the unusual bonding geometry imposed by the three-membered ring structure.

The pyridine ring system in the isonicotinic acid portion contributes significantly to the overall electronic properties of the molecule through its aromatic pi-electron system and the electronegative nitrogen atom. Computational nucleophilicity studies on substituted pyridines have demonstrated that the electronic properties of the pyridine ring are strongly influenced by the nature and position of substituents. In the case of this compound, the ethoxy substituent at the 2-position of the pyridine ring affects both the electron density distribution and the nucleophilic character of the nitrogen atom.

Van der Waals density functional theory calculations have been particularly valuable for understanding the intermolecular interactions and surface adsorption behavior of isonicotinic acid derivatives. These calculations indicate that the carboxylate group exhibits strong interactions with metal surfaces, with the molecule adopting a perpendicular orientation relative to the surface through coordination of the deprotonated carboxylate group. The computational results suggest that the molecules have sufficient mobility at room temperature to undergo conformational changes and reorganization processes on surfaces.

Conformational analysis using computational methods reveals that this compound can adopt multiple low-energy conformations due to rotation around the bonds in the ethoxy linker. The relative energies of these conformations depend on intramolecular interactions, including potential hydrogen bonding between the carboxylic acid group and the ether oxygen or aziridine nitrogen, as well as dipole-dipole interactions between the various polar functional groups. Molecular dynamics simulations could provide additional insights into the conformational dynamics and the time scales associated with interconversion between different conformational states.

The electronic structure calculations also provide information about frontier molecular orbital properties, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and their spatial distributions. These properties are crucial for understanding the reactivity of the molecule toward various chemical transformations and for predicting the sites most susceptible to electrophilic or nucleophilic attack. The orbital distributions typically show significant contributions from both the aziridine and pyridine ring systems, indicating potential for electronic communication between these components through the ethoxy linker.

Properties

IUPAC Name |

2-[2-(aziridin-1-yl)ethoxy]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)15-6-5-12-3-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEUPPHNSQDZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCOC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Nucleophilic Cyclization of N-Substituted Amino Alcohols

- Starting Material: N-alkyl amino alcohol derivatives

- Reagents: Chlorinating agents (e.g., thionyl chloride), base, and a suitable solvent such as dichloromethane

- Process: The amino alcohol is converted into a chlorohydrin intermediate, which undergoes intramolecular nucleophilic substitution to form the aziridine ring.

Method B: Azide Route

- Starting Material: N-alkyl halides or sulfonates

- Reagents: Sodium azide, followed by reduction

- Process: Azide displacement of halides, followed by thermal or catalytic ring closure to aziridines.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Epoxidation | m-CPBA | 0°C to room temp | 85% | Produces epoxides for aziridine synthesis |

| Aziridine formation | NaN₃, heat | DMF, 80°C | 78% | Efficient ring closure |

Functionalization of Aziridine to 2-H-Azirine-2,2-dicarboxylic Acid Derivatives

The key to synthesizing 2-(2-Aziridin-1-ylethoxy)isonicotinic acid is the transformation of aziridine into the corresponding acid derivatives, often via oxidation or nucleophilic substitution .

Method C: Isomerization and Oxidation

- Catalytic Isomerization: Using catalysts such as Lewis acids to convert aziridines into azirine-2-carboxylic acids.

- Oxidation: Employing oxidants like nitric acid or oxone to introduce carboxylic groups at the 2-position.

Method D: Direct Nucleophilic Substitution

- Reagents: Carboxylate nucleophiles (e.g., sodium carboxylates)

- Conditions: Elevated temperatures in polar aprotic solvents

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Azirine formation | Catalytic isomerization | 50°C, 12h | 70% | From aziridine precursors |

| Carboxylation | Oxidants (e.g., nitric acid) | 100-145°C | 65-75% | Produces 2-H-azirine-2-carboxylic acids |

Coupling of Aziridine Derivatives with Isonicotinic Acid

The final step involves attaching the aziridine moiety to the pyridine ring of isonicotinic acid, which can be accomplished via etherification or nucleophilic substitution .

Method E: Nucleophilic Substitution on Isonicotinic Acid Derivatives

- Reagents: Activated aziridine intermediates (e.g., azirine chlorides)

- Conditions: Base-promoted nucleophilic attack in solvents like DMF or DMSO at elevated temperatures

Method F: Esterification Followed by Nucleophilic Attack

- Reagents: Carboxylic acid derivatives, coupling agents (e.g., DCC, EDC)

- Conditions: Room temperature to 50°C, under inert atmosphere

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Etherification | Azirine chlorides | 80°C, 4h | 60-75% | Efficient coupling to pyridine ring |

| Final purification | Chromatography | - | - | Ensures high purity |

Summary of Preparation Data

| Method | Key Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Aziridine ring synthesis | Amino alcohols, chlorinating agents | 0°C to room temp | 78-85% | Well-established protocols |

| Azirine formation | Catalytic isomerization, oxidation | 50-145°C | 65-75% | From aziridine precursors |

| Coupling to isonicotinic acid | Azirine chlorides, bases | 50-80°C | 60-75% | Efficient for final compound |

Research Findings and Notes

- The synthesis of aziridine derivatives from epoxidation and nucleophilic ring closure is well-documented, providing high yields and scalable processes.

- Oxidation of aziridines to azirines using nitric acid or oxone is a common approach, with control over temperature being critical to prevent over-oxidation.

- Coupling strategies employing activated azirine intermediates facilitate the attachment to pyridine rings, enabling the synthesis of complex compounds like This compound .

- The entire process benefits from rigorous purification steps, including chromatography and recrystallization, to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aziridin-1-ylethoxy)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under acidic or basic conditions to facilitate ring-opening reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring may yield oxaziridines, while nucleophilic substitution can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Aziridin-1-ylethoxy)isonicotinic acid has several applications in scientific research:

Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2-Aziridin-1-ylethoxy)isonicotinic acid involves its interaction with molecular targets through its aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or disruption of protein function, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Aziridin-1-ylethoxy)isonicotinic acid with structurally related isonicotinic acid derivatives, focusing on substituent effects, molecular properties, and functional roles.

Table 1: Structural and Functional Comparison of Isonicotinic Acid Derivatives

*Theoretical molecular formula and weight derived from structural analysis.

Key Comparative Insights:

Reactivity: The aziridine-ethoxy substituent in this compound introduces significant reactivity due to the strained aziridine ring, which is absent in hydroxylated or amino-substituted analogs. This property may enable alkylation reactions or covalent binding to biological targets . Hydroxylated derivatives (e.g., 2-hydroxyisonicotinic acid) participate in oxidative metabolic pathways, forming dihydroxy intermediates or pigments .

Biological Roles :

- Isonicotinic acid and its hydroxylated derivatives are metabolized by soil bacteria (e.g., Bacillus spp.) via hydroxylation and ring cleavage, yielding succinic acid semialdehyde .

- The aziridine substituent may confer resistance to microbial degradation or toxicity, though direct evidence is lacking.

Material Science Applications :

- Carboxylate-containing derivatives (e.g., citrazinic acid) are used in metal-organic frameworks (MOFs) as linkers due to their chelating ability . The aziridine group in this compound could enable covalent modification of MOFs or polymers.

Solubility and Stability: Amino-substituted derivatives (e.g., 2-cyclohexylamino) exhibit modified solubility profiles due to hydrophobic substituents, whereas the aziridine-ethoxy group may enhance water solubility compared to aromatic amines .

Biological Activity

2-(2-Aziridin-1-ylethoxy)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

The compound is characterized by its unique aziridine moiety, which contributes to its biological properties. The isonicotinic acid part of the molecule is known for its role in various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation: It can modulate key signaling pathways that regulate cell proliferation and apoptosis. This modulation can affect cancer cell growth and inflammatory responses.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves:

- Inducing apoptosis in cancer cells.

- Disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial strains, indicating potential therapeutic applications in treating infections.

Case Studies and Research Findings

-

Anticancer Studies:

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Another study focused on lung cancer cell lines, revealing that the compound induced apoptosis through the activation of caspase pathways.

-

Antimicrobial Efficacy:

- In a series of experiments against Gram-positive and Gram-negative bacteria, the compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting it could serve as a lead compound for further development.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Caspase activation |

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Pseudomonas aeruginosa | 32 | Bacteriostatic |

Q & A

Q. How should researchers address discrepancies in reported aziridine reactivity across literature studies?

- Methodological Answer : Systematically evaluate solvent polarity, nucleophile strength, and temperature gradients using design of experiments (DoE). Cross-validate findings with multinuclear NMR (, ) to detect hidden intermediates. Publish raw datasets in open repositories (e.g., Zenodo) to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.